1-(2-Methylpiperidin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
1-(2-Methylpiperidin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an m-tolyl group at position 5 and a thioether-linked ethanone moiety bearing a 2-methylpiperidine group. This structure combines lipophilic (m-tolyl) and electron-rich (oxadiazole) components with a piperidine moiety, which may enhance bioavailability and target interaction.
Properties
IUPAC Name |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-6-5-8-14(10-12)16-18-19-17(22-16)23-11-15(21)20-9-4-3-7-13(20)2/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNOVHHTYKJBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methylpiperidin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 316.41 g/mol. The structure features a piperidine ring, an oxadiazole moiety, and a thioether linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.41 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Mechanisms of Biological Activity
Research indicates that compounds containing oxadiazole and piperidine structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown potent activity against various pathogens. For instance, derivatives have been tested against Aspergillus flavus, demonstrating antifungal properties .
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Similar compounds have induced apoptosis in cancer cell lines through intrinsic and extrinsic pathways . Studies have shown that specific structural modifications can enhance cytotoxicity against tumor cells.
Case Studies
Several studies have reported on the biological activities of related compounds:
- Antifungal Activity : A study demonstrated that a related oxadiazole compound exhibited significant antifungal effects against A. flavus, inhibiting spore germination and mycelial growth .
- Anticancer Effects : In vitro studies revealed that derivatives with similar structures induced apoptosis in HeLa cells through activation of caspases and alteration of the Bax/Bcl-2 ratio, indicating potential for further development as anticancer agents .
- Inhibition of Protein Tyrosine Phosphatase (PTP1B) : Research has shown that thiazolidin derivatives can inhibit PTP1B, which is a target for diabetes treatment. The inhibition leads to enhanced insulin signaling pathways .
Pharmacological Profile
The pharmacological profile of this compound suggests it may possess:
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce pro-inflammatory markers in various cell lines .
- Cytotoxicity Against Cancer Cells : The compound’s structural components are associated with cytotoxic effects in various cancer models, warranting further investigation into its therapeutic applications.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s activity and physicochemical properties are influenced by:
- Oxadiazole Substituents: m-Tolyl group: Enhances lipophilicity compared to derivatives with pyrimidinyl (e.g., 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one), which may improve membrane permeability but reduce water solubility .
- Piperidine Modifications: 2-Methylpiperidin-1-yl: This substituent may confer stereochemical and metabolic stability compared to 4-methylpiperidin-1-yl analogs (e.g., compounds in ) . Tetrazole vs. oxadiazole: Derivatives like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace oxadiazole with tetrazole, reducing aromaticity and altering electronic properties .
Table 1: Key Pharmacological Data for Structural Analogs
Key Observations:
- Anticancer Activity: Pyrimidinyl-thio-propyl derivatives (–4) show cytotoxicity proportional to substituent electronegativity (e.g., 4-Cl, 4-F, 4-NO₂). The m-tolyl group in the target compound may offer balanced lipophilicity for tumor penetration .
- Antimicrobial Effects : Piperidine-containing analogs (e.g., ) demonstrate moderate activity, suggesting the 2-methylpiperidine group could enhance selectivity or pharmacokinetics .
- Synthetic Yields : Derivatives synthesized via SN2 reactions (e.g., phenacyl bromide + oxadiazole-thiol in acetone/K₂CO₃) typically yield 60–85%, similar to the target compound’s likely synthetic route .
Physicochemical and Spectroscopic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
